

Spectroscopic Profile of threo-Guaiacylglycerol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **threo-guaiacylglycerol**, a significant lignin model compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **threo-guaiacylglycerol**, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for **threo-Guaiacylglycerol**



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent
Η-α	~4.91 - 4.94	d	~5.0 - 5.5	d6-acetone
Н-β	~4.43 - 4.51	q	~4.5 - 5.0	d6-acetone
Н-уа	~3.40 - 3.80	m	d6-acetone	_
H-yb	~3.40 - 3.80	m	d6-acetone	
Ar-H	~6.65 - 7.35	m	d6-acetone	_
OCH₃	~3.82	S	d6-acetone	

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for **threo-Guaiacylglycerol**

Carbon	Chemical Shift (δ, ppm)	Solvent
C-α	~72-74	Various
С-β	~82-84	Various
С-у	~60-62	Various
Ar-C	~110-150	Various
OCH₃	~56	Various

Note: The chemical shifts of C-7 (C- α) and C-8 (C- β) are characteristic for distinguishing between threo and erythro isomers.[1]

Table 3: Infrared (IR) Spectroscopy Data for threo-Guaiacylglycerol



Functional Group	Wavenumber (cm⁻¹)	Intensity
O-H (phenolic & alcoholic)	~3500	Strong, Broad
C-H (aromatic)	~3100-3000	Medium
C-H (aliphatic)	<3000	Medium
C=C (aromatic)	~1605, 1520	Medium
C-O (ether & alcohol)	~1270, 1155, 1130, 1085, 1028	Strong

Note: The IR spectrum provides information about the functional groups present in the molecule.[2]

Table 4: Mass Spectrometry (MS) Data for threo-Guaiacylglycerol

lon	m/z	Method
[M]+	406	EI-MS

Note: The mass spectrum confirms the molecular weight of the compound.[3] High-resolution mass spectrometry can provide the exact mass and elemental composition.[4][5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **threo-guaiacylglycerol**, based on common laboratory practices.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A few milligrams of purified **threo-guaiacylglycerol** are dissolved in a deuterated solvent (e.g., acetone-d₆, CDCl₃, or methanol-d₄) in an NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[6]



- ¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired using a protondecoupled pulse sequence to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

2.2 Infrared (IR) Spectroscopy

- Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.
- Instrumentation: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

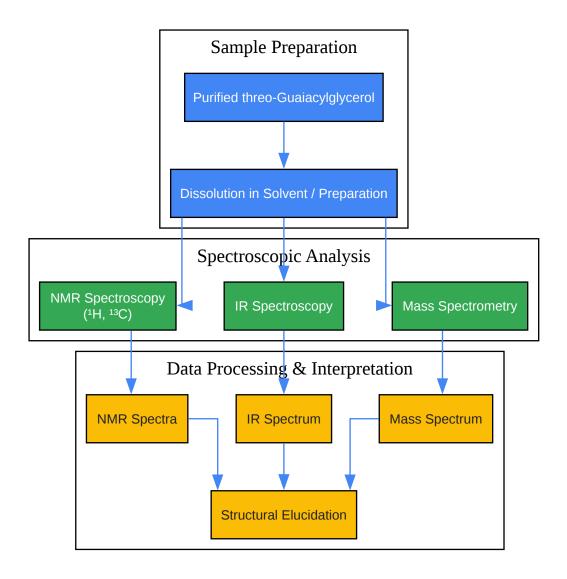
2.3 Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Electron Ionization (EI) is a common method for volatile compounds. For less volatile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values, which can be used to determine the molecular weight and fragmentation pattern of the compound.

Workflow Visualization



The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **threo-guaiacylglycerol**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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